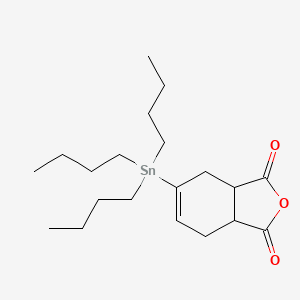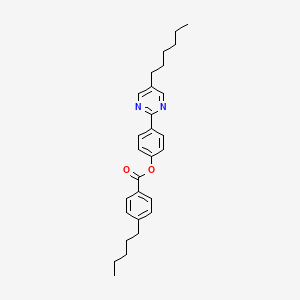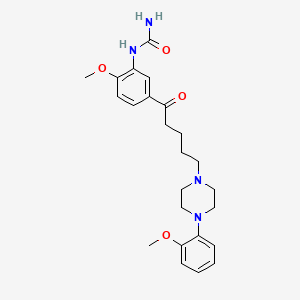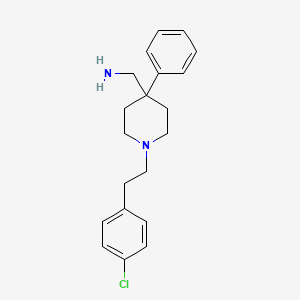
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two benzofuran rings substituted with chlorine atoms and connected through a carbonyl group, with acetate groups attached to the benzofuran rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate typically involves the following steps:
Formation of 4-chloro-1-benzofuran-2,7-diyl: This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Carbonyl Group: The carbonyl group is introduced by reacting the intermediate with a suitable carbonylating agent.
Acetylation: The final step involves the acetylation of the benzofuran rings using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl group or the benzofuran rings.
Substitution: The chlorine atoms on the benzofuran rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with modified carbonyl or benzofuran structures.
Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparación Con Compuestos Similares
4-chloro-1-benzofuran-2,7-diyl acetate: A simpler derivative with only one acetate group.
Carbonylbis(benzofuran-2,7-diyl) diacetate: Lacks the chlorine substitution on the benzofuran rings.
4-chloro-1-benzofuran-2,7-diyl diacetate: Similar structure but without the carbonyl linkage.
Uniqueness: Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is unique due to the presence of both chlorine substitutions and the carbonyl linkage, which can influence its reactivity and biological activity
Propiedades
Número CAS |
96795-91-4 |
|---|---|
Fórmula molecular |
C21H12Cl2O7 |
Peso molecular |
447.2 g/mol |
Nombre IUPAC |
[2-(7-acetyloxy-4-chloro-1-benzofuran-2-carbonyl)-4-chloro-1-benzofuran-7-yl] acetate |
InChI |
InChI=1S/C21H12Cl2O7/c1-9(24)27-15-5-3-13(22)11-7-17(29-20(11)15)19(26)18-8-12-14(23)4-6-16(21(12)30-18)28-10(2)25/h3-8H,1-2H3 |
Clave InChI |
YMJJHFIAQFTYSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=C(O2)C(=O)C3=CC4=C(C=CC(=C4O3)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


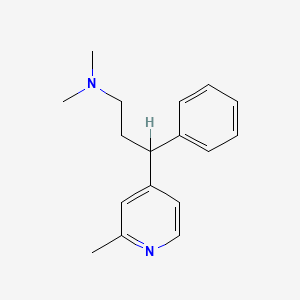
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)


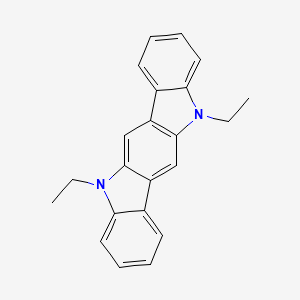
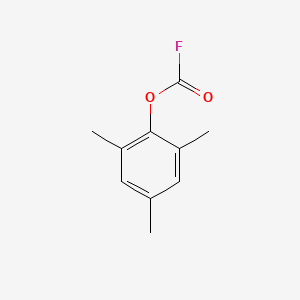
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
